molecular formula C28H23NO5 B13369670 5-phenyl-3-(3,4,5-trimethoxybenzylidene)-1H-pyrano[3,4-b]quinolin-4(3H)-one

5-phenyl-3-(3,4,5-trimethoxybenzylidene)-1H-pyrano[3,4-b]quinolin-4(3H)-one

Cat. No.: B13369670
M. Wt: 453.5 g/mol
InChI Key: NGFIONYWGKKSCV-XKZIYDEJSA-N
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Description

5-phenyl-3-(3,4,5-trimethoxybenzylidene)-1H-pyrano[3,4-b]quinolin-4(3H)-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyranoquinoline core with a phenyl group and a trimethoxybenzylidene moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-3-(3,4,5-trimethoxybenzylidene)-1H-pyrano[3,4-b]quinolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable precursor, followed by cyclization and functional group modifications. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

5-phenyl-3-(3,4,5-trimethoxybenzylidene)-1H-pyrano[3,4-b]quinolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs .

Scientific Research Applications

5-phenyl-3-(3,4,5-trimethoxybenzylidene)-1H-pyrano[3,4-b]quinolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-phenyl-3-(3,4,5-trimethoxybenzylidene)-1H-pyrano[3,4-b]quinolin-4(3H)-one involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4,5-trimethoxybenzylidene)pentane-2,4-dione
  • 5-phenyl-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone

Uniqueness

Compared to similar compounds, 5-phenyl-3-(3,4,5-trimethoxybenzylidene)-1H-pyrano[3,4-b]quinolin-4(3H)-one stands out due to its unique pyranoquinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C28H23NO5

Molecular Weight

453.5 g/mol

IUPAC Name

(3Z)-5-phenyl-3-[(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrano[3,4-b]quinolin-4-one

InChI

InChI=1S/C28H23NO5/c1-31-23-14-17(15-24(32-2)28(23)33-3)13-22-27(30)26-21(16-34-22)29-20-12-8-7-11-19(20)25(26)18-9-5-4-6-10-18/h4-15H,16H2,1-3H3/b22-13-

InChI Key

NGFIONYWGKKSCV-XKZIYDEJSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(C4=CC=CC=C4N=C3CO2)C5=CC=CC=C5

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(C4=CC=CC=C4N=C3CO2)C5=CC=CC=C5

Origin of Product

United States

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